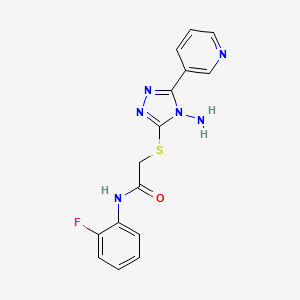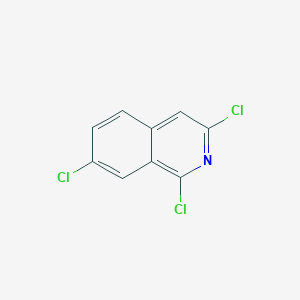
1,3,7-Trichloroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trichloroisoquinoline (TCIQ) is a potent aromatic halogenated compound that belongs to the family of isoquinoline derivatives. It has a molecular formula of C9H4Cl3N .
Molecular Structure Analysis
The molecular structure of 1,3,7-Trichloroisoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The average mass is 232.494 Da, and the monoisotopic mass is 230.940933 Da .Physical And Chemical Properties Analysis
1,3,7-Trichloroisoquinoline has a molecular weight of 232.49. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
- Organocatalytic Synthesis : The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, related to 1,3,7-Trichloroisoquinoline, has been developed. These compounds demonstrate significant anticonvulsant, antinociceptive, and anti-inflammatory activities, highlighting their potential in pharmacological research (Wilhelm et al., 2014).
Anticancer Research
- Cytotoxic Anticancer Agents : Chlorinated 7-Azaindenoisoquinolines, which are structurally similar to 1,3,7-Trichloroisoquinoline, have been synthesized and identified as potent cytotoxic agents against cancer cells. These compounds are notable for their ability to inhibit topoisomerase I and produce significant DNA damage in cancer cells compared to normal cells (Elsayed et al., 2017).
Photophysical Research
- Photophysical Properties : Novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, related to 1,3,7-Trichloroisoquinoline, have been synthesized and their photophysical properties studied. These compounds show potential for applications in photophysical research due to their unique absorbance and fluorescence spectra (Singh et al., 2015).
OLED Material Research
- OLED Materials : Tris(8-hydroxyquinoline)aluminum(III), a compound related to 1,3,7-Trichloroisoquinoline, is used in organic light-emitting diodes (OLEDs) as an electron transport material and emitting layer. Research into its lowest singlet excited state provides insights valuable for OLED material design and application (Halls & Schlegel, 2001).
Chemical Synthesis and Applications
- Synthesis of Quinoline Derivatives : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, closely related to 1,3,7-Trichloroisoquinoline, has been extensively studied. This research covers the synthesis of various quinoline ring systems and their potential synthetic and biological applications (Hamama et al., 2018).
Safety and Hazards
1,3,7-Trichloroisoquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to the safety data sheet . It is toxic if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .
Wirkmechanismus
Target of Action
It is known that isoquinolines, a class of compounds to which 1,3,7-trichloroisoquinoline belongs, are fusion products of a benzene ring and a pyridine nucleus . They are weakly basic heterocycles and resemble pyridine in their stability against chemical attack .
Mode of Action
Isoquinolines, in general, are considered as 10-electron π -aromatic and delocalized systems .
Pharmacokinetics
It is known that isoquinolines can achieve high concentrations in cells .
Result of Action
It is known that isoquinolines can achieve high concentrations in cells , suggesting that they may have significant cellular effects.
Action Environment
It is known that isoquinolines are stable compounds with high boiling points , suggesting that they may be relatively stable in various environmental conditions.
Eigenschaften
IUPAC Name |
1,3,7-trichloroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGUSGNXGWHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trichloroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
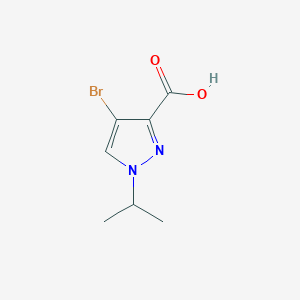
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
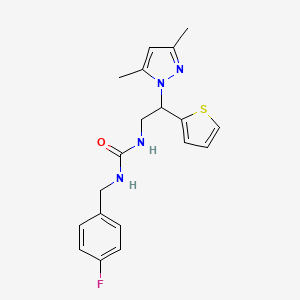
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)ethanone](/img/structure/B2390750.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)
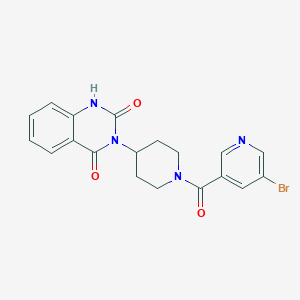


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)
![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)
